Limited Available Evidence: Computed pKa and LogP Values vs. Structural Analogs
Computed properties for the target compound include an acid pKa of 3.02 and a LogP of -0.60 [1]. These values establish a baseline physicochemical profile but lack context without experimental pKa data for direct comparator compounds. A close structural analog, 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, differs by the absence of a methylene spacer, which is expected to alter acidity and lipophilicity, though no direct comparative study of these two compounds was found .
| Evidence Dimension | Computed Acid pKa and LogP |
|---|---|
| Target Compound Data | pKa = 3.0178902; LogP = -0.60297924 |
| Comparator Or Baseline | 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (no computed data found in accessible sources) |
| Quantified Difference | Not available for direct comparison |
| Conditions | Computed properties from JChem (ChemBase) [1] for target; comparator data not located |
Why This Matters
A pKa near 3 indicates the carboxylic acid is largely deprotonated at physiological pH, a property that can influence solubility and permeability, but the absence of comparator data prevents any claim of superiority.
- [1] ChemBase. (n.d.). Molecular Properties for 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CBID:283032). View Source
